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Compound of Interest

Compound Name: Tris(dimethylamino)silane

Cat. No.: B081438

Technical Support Center:
Tris(dimethylamino)silane (TDMAS) Film Growth

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers and scientists working with Tris(dimethylamino)silane
(TDMAS) for the deposition of silicon-based thin films. The focus is on practical solutions for
reducing carbon contamination, a common challenge with this metalorganic precursor.

Troubleshooting Guides

This section addresses specific issues that may arise during film growth using TDMAS,
providing potential causes and actionable solutions.

Issue 1: High Carbon Content in the Deposited Film

Symptoms:

o X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) analysis
reveals a high atomic percentage of carbon.

e The refractive index of the film is lower than expected for pure silicon nitride or oxide.

e The film exhibits poor electrical properties, such as high leakage current.
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Potential Causes & Solutions:
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Potential Cause Recommended Solutions

1. Optimize Deposition Temperature: Lower
temperatures can result in incomplete
dissociation of the dimethylamino ligands from
the TDMAS molecule, leaving carbon and
nitrogen-containing fragments in the film.

) Increasing the deposition temperature can

Incomplete Precursor Reaction

enhance the reaction kinetics and promote more
complete ligand removal.[1] 2. Increase Co-
reactant Exposure: Ensure sufficient co-reactant
(e.g., NH3 plasma, O3) exposure time and/or
flow rate to fully react with the adsorbed TDMAS

layer.

1. Utilize a More Reactive Nitrogen Source: For
silicon nitride (SiN) deposition, ammonia (NH3)
plasma is generally more effective at removing
carbon ligands than nitrogen (N2) plasma alone.
Ineffective Co-reactant The hydrogen radicals in the NH3 plasma aid in
the abstraction of methyl groups. 2. Consider
Alternative Co-reactants: For thermal ALD,
highly reactive nitrogen sources like hydrazine
(N2H4) can be effective at lower temperatures,

though safety precautions are critical.

1. Increase Plasma Power: Higher plasma
power can increase the density of reactive
species, promoting more efficient removal of
carbon-containing ligands. However, excessive

Plasma Parameters Not Optimized
power can lead to substrate damage. 2.

(PEALD/PECVD) o _ . N
Optimize Gas Mixture: For SiN deposition,
adjusting the NH3/SiH4 or NH3/TDMAS gas
flow ratio is crucial. A higher concentration of
NH3 can enhance the removal of carbon.[2]

Precursor Self-Decomposition 1. Lower Deposition Temperature: At

excessively high temperatures, TDMAS can

decompose in the gas phase before reaching
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the substrate, leading to the incorporation of
carbon-rich fragments into the film. Determine
the optimal temperature window for your specific

process.

Issue 2: Poor Film Quality and High Wet Etch Rate
(WER)

Symptoms:

e The film dissolves quickly in dilute hydrofluoric acid (dHF).
e The film density is lower than expected.

o Poor step coverage in high-aspect-ratio structures.

Potential Causes & Solutions:
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Potential Cause Recommended Solutions

1. Post-Deposition Annealing: Annealing the film
at a high temperature after deposition can help
to densify the film and drive out impurities. 2.

Low Film Density Optimize Plasma Conditions: In
PEALD/PECVD, higher frequency plasmas or
the use of a mixed-frequency plasma can

increase film density.

1. Increase Deposition Temperature: Higher
temperatures can reduce the amount of
] hydrogen incorporated in the film from the
Hydrogen Incorporation . "
ammonia co-reactant. 2. Post-Deposition
Annealing: Annealing can help to effuse

hydrogen from the film.

1. Address Carbon Contamination: Follow the

troubleshooting steps for "High Carbon Content
Carbon Impurities in the Deposited Film" as carbon impurities can

disrupt the film structure and increase the etch

rate.

Frequently Asked Questions (FAQs)

Q1: Why is carbon contamination a common problem with TDMAS?

Al: TDMAS (SiH(N(CH3)2)3) has three dimethylamino (-N(CH3)2) ligands, which are the
primary source of carbon. During the deposition process, if these ligands are not completely
removed through reaction with the co-reactant, they can be incorporated into the growing film,
leading to carbon contamination.

Q2: What is the typical carbon content in SiN films grown with TDMAS?

A2: The carbon content can vary significantly depending on the deposition method and
parameters. For PEALD of SiN using TDMAS and a nitrogen-forming gas plasma, carbon
impurities of 5-10% have been reported.[3][4] With appropriate concentrations of NH3 in an
LPCVD process, the carbon content can be around 5 atomic %.
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Q3: How does deposition temperature affect carbon incorporation from TDMAS?

A3: The effect of temperature is a trade-off. Increasing the temperature generally provides
more thermal energy for the surface reactions, which can lead to more efficient removal of the
carbon-containing ligands. However, excessively high temperatures can cause the TDMAS
precursor to decompose in the gas phase before it reaches the substrate, which can increase
carbon incorporation. For SiO2 ALD with TDMAS, it has been shown that lower deposition
temperatures lead to higher carbon impurities due to the persistence of dimethylamine groups.

[1]
Q4: Which is a better co-reactant for reducing carbon in SiN films: N2 plasma or NH3 plasma?

A4: For SiN deposition, NH3 plasma is generally more effective at reducing carbon
contamination than N2 plasma. The hydrogen radicals generated in the NH3 plasma play a
crucial role in reacting with the methyl groups of the dimethylamino ligands to form volatile
methane (CH4), which is then pumped out of the chamber.

Q5: Can a post-deposition treatment reduce carbon content?

A5: Yes, a post-deposition plasma treatment can be effective. An in-situ hydrogen (H2) or
ammonia (NH3) plasma treatment after the film deposition can help to remove residual carbon
by reacting with it to form volatile species. High-temperature annealing can also help to a
certain extent by promoting the out-diffusion of some impurities.

Quantitative Data on Carbon Contamination

The following tables summarize the effect of various process parameters on carbon content in
silicon-based films grown using aminosilane precursors.

Table 1: Effect of Plasma Co-reactant on Carbon Content in SiCN Films

Precursor Plasma Co-reactant C:Si Ratio Reference

Bis(dimethylamino)di
] NH3/Ar 0 [5]
methylsilane

Bis(dimethylamino)di
. N2/Ar 4.3 [5]
methylsilane
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Table 2: Carbon Content in SiN Films Grown with Aminosilane Precursors

Deposition

Deposition Carbon
Precursor Temperature Reference
Method Content (at. %)
(°C)
TDMAS PEALD 350 5-10 [31[4]
Bis(diethylamino)  AP-PE-spatial-
. 200 13.7 [6]
silane (BDEAS) ALD
Bis(tert-
butylamino)silan PEALD 400 <2 [3]
e (BTBAS)
Bis(tert-
butylamino)silan PEALD 200 ~10 [3]
e (BTBAS)

Experimental Protocols

Protocol 1: General PEALD Process for Low-Carbon SiN
from TDMAS

o Substrate Preparation:

o Perform a standard RCA clean or a similar procedure to remove organic and metallic
contaminants from the substrate surface.

o Load the substrate into the ALD reactor.
» Deposition Cycle:

o Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a
predetermined time (e.g., 0.5-2 seconds) to allow for self-limiting adsorption on the
substrate surface.

o Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar, N2) for a sufficient duration
(e.g., 5-10 seconds) to remove any unreacted TDMAS and gaseous byproducts.
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o Step 3: NH3 Plasma Pulse: Introduce NH3 gas and ignite a remote plasma for a set time
(e.g., 5-15 seconds). The reactive species from the plasma will react with the adsorbed
TDMAS on the surface.

o Step 4: Purge: Purge the chamber with an inert gas (e.g., 5-10 seconds) to remove
reaction byproducts and any remaining reactive species.

» Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.
e Process Parameters to Optimize:

o Substrate Temperature: 250-400 °C

o TDMAS Pulse Time: Optimize for saturation.

o NH3 Plasma Time and Power: Longer times and higher power generally improve carbon
removal, but must be balanced to avoid film damage.

o Purge Times: Ensure complete removal of precursors and byproducts between pulses.

Protocol 2: In-Situ Hydrogen Plasma Treatment for
Carbon Reduction

This protocol can be performed after the main deposition process or intermittently during
deposition.

o Cease Deposition: Stop the flow of TDMAS and NHS3.

o Chamber Purge: Purge the reaction chamber thoroughly with an inert gas (e.g., Ar) to
remove any residual deposition gases.

e Hydrogen Plasma Ignition:
o Introduce hydrogen (H2) gas into the chamber at a controlled flow rate.

o Ignite a plasma (remote or direct) at a specified power (e.g., 100-300 W) for a duration of
1-5 minutes.
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o Post-Treatment Purge: Turn off the plasma and H2 flow, and purge the chamber with an inert

gas.

» Resume Deposition (if applicable): If the treatment is performed intermittently, resume the

ALD or PECVD cycles.

Visualizations
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Troubleshooting Logic for High Carbon in TDMAS Films

High Carbon Detected

Optimize Temperature Increase Co-reactant Dose Switch to NH3 Plasma Adjust Plasma Power Optimize Gas Ratios Lower Deposition Temp.

PEALD Cycle for Low-Carbon SiN from TDMAS

S

PEALD Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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